molecular formula C10H12F2O B13698285 1-(tert-Butoxy)-3,5-difluorobenzene

1-(tert-Butoxy)-3,5-difluorobenzene

Cat. No.: B13698285
M. Wt: 186.20 g/mol
InChI Key: NNLSBXRITUAKSD-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-3,5-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification reaction .

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-3,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include deprotected benzene derivatives.

Scientific Research Applications

1-(tert-Butoxy)-3,5-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-3,5-difluorobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-(tert-Butoxy)-3,5-difluorobenzene can be compared with similar compounds such as:

Uniqueness: The presence of both the tert-butoxy group and fluorine atoms in this compound imparts unique chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1,3-difluoro-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12F2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3

InChI Key

NNLSBXRITUAKSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)F)F

Origin of Product

United States

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